molecular formula C19H20N2O4 B2900008 N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2-phenoxypropanamide CAS No. 2415633-86-0

N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2-phenoxypropanamide

Cat. No.: B2900008
CAS No.: 2415633-86-0
M. Wt: 340.379
InChI Key: GJJUCNKPFCXAOS-UHFFFAOYSA-N
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Description

The compound “N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2-phenoxypropanamide” is a complex organic molecule that contains several functional groups including an oxazole ring, a furan ring, and a phenoxy group .


Molecular Structure Analysis

The oxazole ring in the molecule is a five-membered ring containing an oxygen atom and a nitrogen atom. The furan ring is a five-membered ring with an oxygen atom. These rings are part of the core structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the oxazole and furan rings. Oxazoles can undergo a variety of reactions including nucleophilic substitution and ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Oxazole derivatives are generally stable and have a boiling point around 69 °C .

Future Directions

The future research on this compound could involve studying its synthesis, properties, and potential biological activities. Given the wide range of activities observed for other oxazole derivatives, this compound could have interesting biological properties .

Properties

IUPAC Name

N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-12-18(13(2)25-21-12)17-10-9-16(24-17)11-20-19(22)14(3)23-15-7-5-4-6-8-15/h4-10,14H,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJUCNKPFCXAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(O2)CNC(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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